4-(oxan-2-yloxy)but-2-yn-1-ol

Catalog No.
S3343793
CAS No.
64244-47-9
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(oxan-2-yloxy)but-2-yn-1-ol

CAS Number

64244-47-9

Product Name

4-(oxan-2-yloxy)but-2-yn-1-ol

IUPAC Name

4-(oxan-2-yloxy)but-2-yn-1-ol

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2

InChI Key

USEMUTURTYPBIO-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCC#CCO

Canonical SMILES

C1CCOC(C1)OCC#CCO

4-(oxan-2-yloxy)but-2-yn-1-ol features a butynol backbone with an oxane (tetrahydrofuran) moiety attached via an ether linkage. Its molecular formula is C₆H₁₀O₂, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by the presence of both an alkyne and an alcohol functional group, which contribute to its reactivity and versatility in chemical applications.

4-(oxan-2-yloxy)but-2-yn-1-ol can undergo several chemical transformations:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents such as pyridinium chlorochromate or potassium permanganate.
  • Reduction: The alkyne can be reduced to form alkenes or alkanes, typically employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride in the presence of a base .

The synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol can be approached through several methods:

  • Sonogashira Coupling: This method involves coupling an alkyne with an aryl halide in the presence of a palladium catalyst and copper co-catalyst under inert conditions.
  • Etherification: Starting from butynol and tetrahydrofuran, the reaction can be facilitated using sodium hydroxide as a base to promote the formation of the ether linkage.
  • Multi-step Synthesis: A more complex synthesis could involve converting starting materials into intermediates that are subsequently transformed into the final product through oxidation and substitution reactions .

4-(oxan-2-yloxy)but-2-yn-1-ol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may provide a basis for developing new drugs or therapeutic agents.
  • Material Science: The compound could serve as a precursor for synthesizing novel materials with specific properties.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(oxan-2-yloxy)but-2-yn-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(but-3-yne)-1-yloxyethanolAlkyne and alcohol groupsSimilar functional groups
4-(propan-2-yloxy)butan-2-oneEther linkage with a propanoyl groupDifferent alkyl substituent
(2S)-1-(oxan-2-yloxy)butan-2-olContains oxane and alcoholChiral center adds complexity

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, particularly in side chains and functional groups.

Nucleophilic substitution reactions are central to constructing the propargyl ether backbone of 4-(oxan-2-yloxy)but-2-yn-1-ol. A primary route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol under acidic conditions, where the hydroxyl group of the diol acts as a nucleophile, displacing the pyran’s leaving group to form the THP-protected alkyne. This method achieves yields exceeding 70% in batch reactors but requires careful control of stoichiometry to avoid oligomerization.

Recent advances highlight the utility of indium trichloride (InCl₃) as a cost-effective catalyst for nucleophilic substitutions involving secondary alkyl-substituted propargyl acetates. For example, InCl₃ facilitates the displacement of acetate groups by oxygen nucleophiles (e.g., alcohols or water) at room temperature, enabling regioselective formation of propargyl ethers. This protocol avoids harsh conditions and achieves chemoselectivity >90%, making it suitable for sensitive substrates.

The Sonogashira coupling further expands synthetic flexibility. A two-step procedure first synthesizes propargyl aryl ethers via alkylation of phenols with propargyl bromide, followed by palladium-catalyzed cross-coupling with aryl halides. While effective for aromatic systems, this method requires optimization for aliphatic substrates like 4-(oxan-2-yloxy)but-2-yn-1-ol, where steric hindrance from the THP group may reduce coupling efficiency.

MethodCatalyst/ConditionsYieldRegioselectivity
Acidic pyran openingH₂SO₄, 80°C70–75%Moderate
InCl₃-catalyzed substitutionInCl₃, RT, THF85–90%High
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N60–65%Variable

XLogP3

0.3

Dates

Modify: 2024-04-14

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